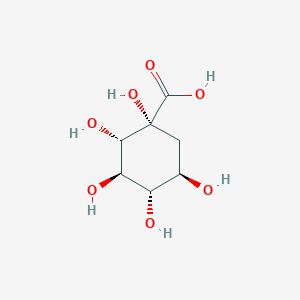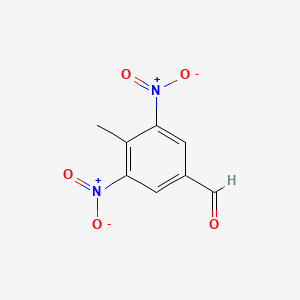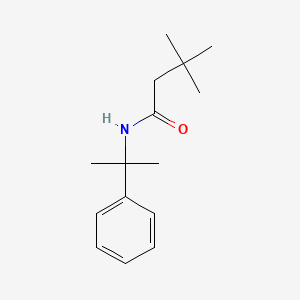
(2s)-2-Hydroxy-3-Epiquinic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Hydroxy-3-Epiquinic Acid is a stereoisomer of quinic acid, a naturally occurring compound found in many plants This compound is notable for its unique structural configuration, which imparts distinct chemical and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Hydroxy-3-Epiquinic Acid typically involves the stereoselective reduction of quinic acid derivatives. One common method is the catalytic hydrogenation of quinic acid using a chiral catalyst to ensure the correct stereochemistry. The reaction conditions often include a hydrogen pressure of 1-5 atm and a temperature range of 25-50°C.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the fermentation of genetically modified microorganisms that can produce the compound in large quantities. This method is advantageous due to its scalability and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-Hydroxy-3-Epiquinic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different stereoisomers.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) as reducing agents.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinic acid derivatives with ketone or carboxylic acid groups.
Reduction: Formation of different stereoisomers of quinic acid.
Substitution: Formation of halogenated or alkylated derivatives of this compound.
Applications De Recherche Scientifique
(2S)-2-Hydroxy-3-Epiquinic Acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in plant metabolism and its potential as a natural antioxidant.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antiviral properties.
Industry: Used in the production of pharmaceuticals and as a precursor for the synthesis of various bioactive compounds.
Mécanisme D'action
The mechanism of action of (2S)-2-Hydroxy-3-Epiquinic Acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes involved in inflammation and viral replication. The compound’s hydroxyl group plays a crucial role in its binding affinity to these targets, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinic Acid: The parent compound, which has a different stereochemistry.
Shikimic Acid: Another naturally occurring compound with similar structural features.
Chlorogenic Acid: A derivative of quinic acid with additional phenolic groups.
Uniqueness
(2S)-2-Hydroxy-3-Epiquinic Acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C7H12O7 |
|---|---|
Poids moléculaire |
208.17 g/mol |
Nom IUPAC |
(1R,2S,3R,4S,5R)-1,2,3,4,5-pentahydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O7/c8-2-1-7(14,6(12)13)5(11)4(10)3(2)9/h2-5,8-11,14H,1H2,(H,12,13)/t2-,3+,4-,5+,7-/m1/s1 |
Clé InChI |
OLBQNCISLUABGO-LNHNIDQWSA-N |
SMILES isomérique |
C1[C@H]([C@@H]([C@H]([C@@H]([C@]1(C(=O)O)O)O)O)O)O |
SMILES canonique |
C1C(C(C(C(C1(C(=O)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















